molecular formula C14H10F2O2 B3374483 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone CAS No. 1019479-77-6

1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone

Cat. No. B3374483
CAS RN: 1019479-77-6
M. Wt: 248.22 g/mol
InChI Key: DKBPYUCZRNEZSU-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone, also known as FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPE is a member of the family of compounds known as aryl ketones, which are widely used in organic synthesis. FPE is a white to off-white powder that is soluble in organic solvents such as ethanol, acetone, and dichloromethane.

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone has also been shown to inhibit the production of nitric oxide, a key mediator of inflammation. In addition, 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone has been shown to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.

Advantages and Limitations for Lab Experiments

1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone has several advantages as a research tool. It is relatively easy to synthesize and is readily available from commercial sources. 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone is also stable under a wide range of conditions, making it suitable for use in various experimental protocols. However, 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone. One area of interest is the development of new synthetic methods for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone and related compounds. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone. Finally, there is a need for further studies on the potential toxicity of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone and its derivatives.

Scientific Research Applications

1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone has been shown to exhibit potent anti-inflammatory and analgesic properties. 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone has also been investigated for its potential use as an anticancer agent.

properties

IUPAC Name

1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-9(17)13-8-11(16)5-6-14(13)18-12-4-2-3-10(15)7-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBPYUCZRNEZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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